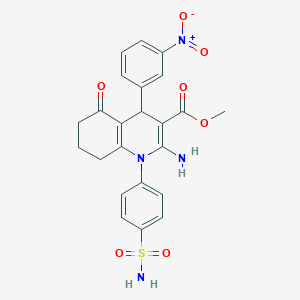
Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:
This compound: belongs to the quinoline family and contains various functional groups, including an amino group, a nitro group, and a sulfamoyl group. Its chemical formula is quite intricate: C23H20N4O7S.
準備方法
The synthetic routes for this compound involve several steps, including cyclization reactions. Unfortunately, specific literature on the direct synthesis of this exact compound is scarce. we can draw insights from related quinoline derivatives. For instance, the quinazoline scaffold has structural similarities and might serve as a starting point . Further research is needed to establish a direct synthetic pathway.
化学反応の分析
Reactions::
Oxidation: The nitro group (NO~2~) can undergo reduction to an amino group (NH~2~) or oxidation to a nitroso group (NO).
Substitution: The compound may participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group (carboxylate) can be hydrolyzed to the corresponding carboxylic acid.
Amide Formation: The amino group can react with acyl chlorides to form amides.
Reduction: Hydrogen gas (H~2~) with a catalyst (e.g., palladium on carbon) for nitro group reduction.
Substitution: Nucleophiles (e.g., amines) in the presence of Lewis acids (e.g., AlCl3).
Hydrolysis: Acidic or basic conditions.
Amide Formation: Acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine).
Major Products:: The major products depend on the specific reaction conditions and substituents. Hydrolysis would yield the corresponding carboxylic acid, while reduction would lead to the amino derivative.
科学的研究の応用
This compound’s applications span various fields:
Medicine: It might exhibit antidiabetic properties due to its structural features. Further studies are needed to explore its potential as an α-glucosidase inhibitor.
Chemistry: Researchers can use it as a building block for designing novel quinoline-based drugs.
Industry: Its synthesis could be optimized for industrial production.
作用機序
The compound likely exerts its effects by inhibiting enzymes involved in carbohydrate metabolism. For example, it may inhibit α-glucosidase and α-amylase, thus reducing postprandial hyperglycemia.
類似化合物との比較
While direct analogs are scarce, we can compare it to related quinoline derivatives like quinazolines and other antidiabetic agents.
特性
分子式 |
C23H22N4O7S |
|---|---|
分子量 |
498.5 g/mol |
IUPAC名 |
methyl 2-amino-4-(3-nitrophenyl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H22N4O7S/c1-34-23(29)21-19(13-4-2-5-15(12-13)27(30)31)20-17(6-3-7-18(20)28)26(22(21)24)14-8-10-16(11-9-14)35(25,32)33/h2,4-5,8-12,19H,3,6-7,24H2,1H3,(H2,25,32,33) |
InChIキー |
GUGVLYBUPYWRFT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N(C2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=C(C=C4)S(=O)(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


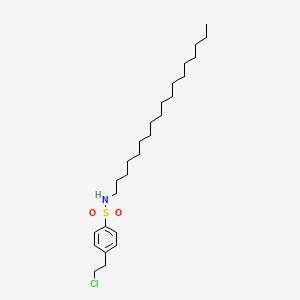
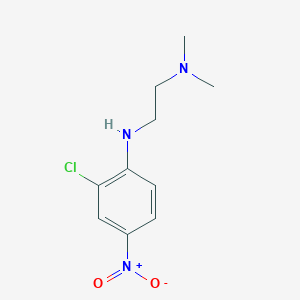
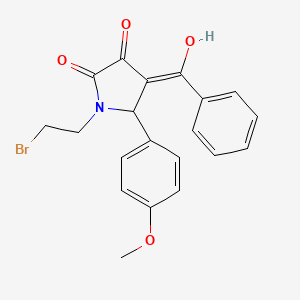
![methyl 4-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}benzoate](/img/structure/B11539661.png)
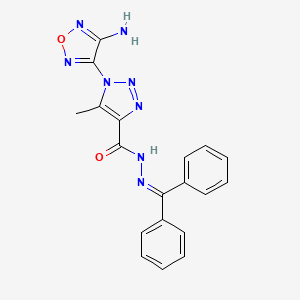
![(5-chloro-2-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11539673.png)
![(1Z)-1-(3,5-dibromo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11539681.png)
![6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11539692.png)
![3-(5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11539693.png)
![3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11539694.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11539697.png)
![2-[(6-{[(Z)-(5-Chloro-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11539701.png)
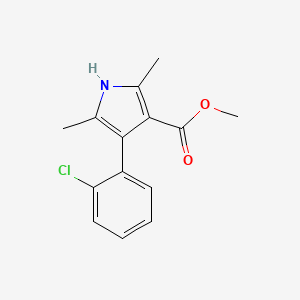
![3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11539713.png)
